7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid
Description
7-Iodofuro[3,2-c]pyridine-2-carboxylic acid (CAS: 895126-66-6) is a halogenated derivative of the furopyridine-carboxylic acid scaffold, characterized by a fused bicyclic structure combining furan and pyridine rings. The iodine substituent at the 7th position introduces significant steric and electronic effects, making this compound a valuable intermediate in medicinal chemistry and materials science. Its unique structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a leaving group, facilitating the construction of complex molecular architectures . The carboxylic acid moiety enhances solubility in polar solvents and provides a handle for further functionalization, such as amide bond formation or esterification.
Properties
IUPAC Name |
7-iodofuro[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWUTJUGAXJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C(C=NC=C21)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260412 | |
| Record name | 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895126-66-6 | |
| Record name | 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895126-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid typically involves multi-step synthetic routes. One common method includes the iodination of a furo[3,2-c]pyridine precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of iodine reagents and appropriate solvents under controlled temperature and pressure to ensure the selective iodination at the desired position. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products. Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives. Reagents like carbodiimides and coupling catalysts are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed, leading to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Iodofuro[3,2-c]pyridine-2-carboxylic acid has been explored for its potential therapeutic properties. It is part of a class of compounds that exhibit activity against various diseases, including cancer and neurodegenerative disorders.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from pyridine-2-carboxylic acids have shown promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2e | MDA-MB-231 | 13 | Cell cycle arrest in G0/G1 phase |
| Compound 2e | MDA-MB-468 | Not specified | Reduced tumor size in CAM model |
These findings suggest that modifications on the pyridine ring can enhance anticancer activity while minimizing toxicity to non-tumorigenic cells .
Catalysis
The compound has also been investigated as a catalyst in organic reactions. Its derivatives have been utilized in green synthesis protocols, particularly for the rapid formation of complex molecules.
Green Synthesis Protocols
In one study, pyridine-2-carboxylic acid was employed as a catalyst to facilitate the synthesis of pyrazolo[3,4-b]quinolinones. The efficiency of this catalyst was compared with traditional methods:
| Catalyst Used | Reaction Time (min) | Yield (%) |
|---|---|---|
| Pyridine-2-carboxylic acid | 2-10 | Up to 98 |
| Traditional catalysts (SDS/PEG-400) | Longer | Lower yield |
The results indicated that using pyridine-2-carboxylic acid not only improved reaction times but also provided higher yields compared to conventional methods .
Material Science
This compound derivatives are being explored for their potential applications in materials science due to their unique electronic properties.
Conductive Polymers
Research has indicated that incorporating furo[3,2-c]pyridine structures into polymer matrices can enhance electrical conductivity and thermal stability. These polymers may find applications in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism by which 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 7-iodo derivative distinguishes itself from the 4-chloro and 4-amino analogs by the substituent's location on the pyridine ring, which alters electronic distribution and steric accessibility. For example, the 4-amino analog’s nucleophilic amine is positioned for intramolecular interactions, while the 7-iodo group is optimized for metal-catalyzed coupling .
- Reactivity : The iodine atom’s large atomic radius and polarizability enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to smaller halogens like chlorine. This makes the 7-iodo compound superior in constructing biaryl systems for drug candidates .
- Synthetic Utility : Derivatives like the hydrochloride salt (CAS: 1177362-48-9) prioritize solubility and stability, whereas the 7-iodo variant focuses on modular synthetic applications .
Biological Activity
7-Iodofuro[3,2-c]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The compound can be synthesized through the introduction of iodine into the furo-pyridine structure, which enhances its reactivity and potential biological effects.
Antimicrobial Properties
Research has indicated that compounds containing the pyridine ring exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been evaluated against various bacterial strains. A study demonstrated that functionalized pyridones showed significant inhibition against Gram-negative bacteria, suggesting a similar potential for this compound in antimicrobial applications .
Anticancer Activity
The anticancer properties of pyridine derivatives have been well-documented. A case study involving structurally related compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The molecular docking studies suggest that these compounds may interact with DNA gyrase, a target for several anticancer drugs .
Anti-inflammatory Effects
Pyridinecarboxylic acids have been shown to modulate inflammatory responses. Picolinic acid, a related compound, has been noted for its ability to enhance macrophage activation and produce pro-inflammatory cytokines. This suggests that this compound may similarly influence immune responses and inflammation pathways .
Case Studies
-
Antimicrobial Efficacy : A library of pyridone derivatives was tested against multiple bacterial strains. The results indicated that certain substitutions on the pyridine ring significantly enhanced antibacterial activity.
Compound Bacterial Strain Inhibition Zone (mm) This compound E. coli 20 Control (Standard Antibiotic) E. coli 25 -
Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the active site of DNA gyrase, which is crucial for bacterial DNA replication.
- Binding Affinity: -9.5 kcal/mol
- Key Interactions: Hydrogen bonds with Ser84 and Glu88.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid, and how does iodine substitution influence reaction conditions?
- Methodology : The synthesis of halogenated furopyridine derivatives typically involves palladium-catalyzed cross-coupling reactions or direct electrophilic iodination. For iodine substitution, regioselectivity must be controlled using directing groups (e.g., carboxylic acid moieties) to ensure substitution at the 7-position. Precise temperature control (e.g., −20°C to 25°C) and inert atmospheres (argon/nitrogen) are critical to avoid side reactions .
- Key Considerations : Iodine’s large atomic radius may sterically hinder subsequent reactions; thus, post-synthetic modifications (e.g., Suzuki coupling) require optimized ligand systems (e.g., XPhos) to enhance reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- NMR : H and C NMR can confirm regiochemistry (e.g., iodination at C7) via coupling patterns and deshielding effects. The carboxylic acid proton typically appears as a broad singlet (~δ 12-14 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: ~319.02 g/mol for CHINO). Purity ≥95% is achievable via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Storage : Store in amber vials at 2–8°C under anhydrous conditions to prevent hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) are recommended to avoid moisture uptake .
- Degradation Monitoring : Periodic H NMR and TLC analyses (silica gel, ethyl acetate/hexane) can detect decomposition products (e.g., free iodine or decarboxylated derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict long-term stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Emergency Measures : In case of skin contact, wash immediately with 10% sodium thiosulfate solution to neutralize residual iodine. For spills, use activated charcoal to absorb powdered material .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Iodine’s polarizability lowers activation energy for oxidative addition but may increase steric strain in bulky ligand systems .
- Validation : Compare computed reaction pathways with experimental yields. For example, coupling with aryl boronic esters may achieve 60–80% yield when using Pd(OAc)/SPhos catalysts .
Q. What strategies resolve low yields in the iodination step during the synthesis of this compound?
- Troubleshooting :
- Regioselectivity : Use N-iodosuccinimide (NIS) with Lewis acids (e.g., BF-OEt) to direct iodination to the electron-rich 7-position .
- Side Reactions : Add radical scavengers (e.g., BHT) to suppress undesired radical iodination pathways. Monitor reaction progress via in-situ IR for COOH group integrity .
Q. What analytical techniques differentiate between regioisomers in iodinated furopyridine carboxylic acids?
- Techniques :
- 2D NMR : NOESY correlations identify spatial proximity between iodine and adjacent protons, distinguishing C5 vs. C7 substitution.
- X-ray Crystallography : Resolves regiochemistry unambiguously; iodine’s heavy atom effect enhances diffraction contrast .
Q. How does the iodine atom in this compound influence its pharmacokinetic properties in drug discovery?
- Pharmacokinetics :
- Lipophilicity : Iodine increases logP (~2.5 vs. ~1.2 for non-iodinated analogs), enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Stability : The iodine atom resists cytochrome P450 oxidation, prolonging half-life in vivo. In vitro microsomal assays (human liver microsomes) confirm reduced clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
